Variabilin

Description

an RGD-containing antagonist of glycoprotein IIb-IIIa from the hard tick, Dermacentor variabilis; amino acid sequence given in first source

Structure

3D Structure

Properties

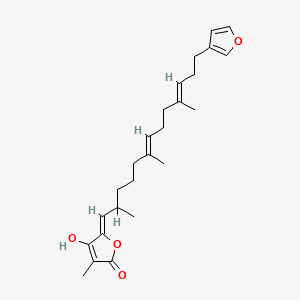

IUPAC Name |

(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVSJNGZYYDDMU-FECKPXKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51847-87-1 | |

| Record name | Variabilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Discovery and Origin of Variabilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Variabilin is a bioactive furanosesterterpene isolated from marine sponges. As a major secondary metabolite in several sponge genera, it has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activities of this compound, with a focus on its potential for drug development. This compound is notably considered a chemotaxonomic marker for the family Irciniidae, highlighting its significance in marine chemical ecology.

Discovery and Origin

This compound was first isolated from marine sponges of the order Dictyoceratida. It is a prominent component in sponges of the genera Sarcotragus, Ircinia, and Psammocinia.[1][2][3] The name "this compound" is derived from Ircinia variabilis, one of the sponge species from which it was initially identified.

The origin of this compound is believed to be from the sponge animal itself, rather than solely from its symbiotic microorganisms. The biosynthesis of terpenes in sponges is an active area of research, with evidence suggesting that the sponge host possesses the necessary enzymatic machinery for their production.[4][5]

Experimental Protocols

Isolation and Purification of this compound from Sarcotragus sp.

The following protocol is a synthesized representation of the methods described in the literature for the isolation and purification of this compound.

1. Extraction:

-

Air-dry the collected sponge material (Sarcotragus sp.).

-

Grind the dried sponge into a coarse powder.

-

Perform exhaustive extraction with a solvent system, typically a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in a methanol/water mixture.

-

Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids.

-

Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract this compound and other sesterterpenoids.

-

Concentrate the ethyl acetate fraction to yield a semi-purified extract.

3. Chromatographic Purification:

-

Subject the semi-purified extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Perform further purification of the this compound-rich fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield pure this compound.

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.[6][7][8][9][10]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular formula of the compound.[11][12][13][14][15]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Source Organism | Reference |

| Yield of Organic Extract | ~5.36% (w/w) | Sarcotragus spinosulus | [16] |

| Cell Line | IC₅₀ (µM) | Cancer Type |

| K562 | Moderate Cytotoxicity | Human Leukemia |

| HTB-26 | 10 - 50 | Breast Cancer |

| PC-3 | 10 - 50 | Pancreatic Cancer |

| HepG2 | 10 - 50 | Hepatocellular Carcinoma |

| HCT116 | 22.4 | Colorectal Cancer |

Note: The cytotoxicity data is for sesterterpenes from sponges, including this compound and its analogues. Specific IC₅₀ values for pure this compound may vary.[17][18][19][20]

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of sesterterpenoids like this compound is believed to proceed through the mevalonate (B85504) pathway, leading to the formation of the C25 precursor, geranylfarnesyl diphosphate (B83284) (GFDP).

Anti-Inflammatory Mechanism of Action: PLA₂ Inhibition

This compound exhibits anti-inflammatory properties, which are attributed to its ability to inhibit phospholipase A₂ (PLA₂).[21][22][23][24][25][26][27][28] This enzyme is crucial for the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators.

Experimental Workflow: Antiviral Bioactivity Screening

This compound has shown potential antiviral activity, particularly against human adenoviruses.[29][30][31][32][33][34][35][36] The following workflow illustrates a typical bioactivity-guided fractionation process to identify antiviral compounds from marine sponges.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Computational Expansion of High-Resolution-MSn Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. New sesterterpenes from the sponge Smenospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 20. researchgate.net [researchgate.net]

- 21. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 22. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [PDF] Current antiviral agents against human adenoviruses associated with respiratory infections | Semantic Scholar [semanticscholar.org]

- 30. frontiersin.org [frontiersin.org]

- 31. Current antiviral agents against human adenoviruses associated with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Biosynthesis of Furanosesterterpenes in Ircinia Sponges: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of furanosesterterpenes in marine sponges of the genus Ircinia. Directed at researchers, scientists, and drug development professionals, this document outlines the putative enzymatic steps, precursor molecules, and key chemical transformations. It also details relevant experimental protocols for investigating this complex pathway and presents hypothetical quantitative data to serve as a reference for future research.

Introduction

Marine sponges of the genus Ircinia are a prolific source of structurally diverse and biologically active secondary metabolites, with furanosesterterpenes being a prominent class. These C25 terpenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive candidates for drug discovery and development. Despite their chemical and therapeutic importance, the biosynthetic pathway of furanosesterterpenes in Ircinia remains largely uncharacterized. This guide aims to consolidate the current knowledge, propose a detailed putative pathway, and provide the necessary technical framework to stimulate further research in this area.

Proposed Biosynthetic Pathway of Furanosesterterpenes in Ircinia

The biosynthesis of furanosesterterpenes is believed to follow the general principles of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The proposed pathway can be divided into three main stages: precursor chain elongation, cyclization, and post-cyclization modifications.

Stage 1: Assembly of the C25 Precursor

The initial step involves the sequential condensation of IPP molecules with DMAPP to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This reaction is catalyzed by a prenyltransferase, specifically a geranylfarnesyl pyrophosphate synthase (GFPPS).

Stage 2: Carbocation-Driven Cyclization

The linear GFPP precursor undergoes a complex cyclization cascade initiated by the removal of the pyrophosphate group, generating a geranylfarnesyl carbocation. This highly reactive intermediate is then folded and cyclized by a specific terpene cyclase (TC) to form the characteristic polycyclic core of the furanosesterterpene skeleton. The exact mechanism of cyclization, including the potential for intramolecular Diels-Alder reactions, is a key area for future investigation.[1]

Stage 3: Oxidative Modifications and Furan (B31954) Ring Formation

Following the formation of the core carbocyclic scaffold, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, introduce hydroxyl groups and other functionalities. These modifications are crucial for the subsequent formation of the furan and/or lactone moieties that are characteristic of this class of compounds. The precise sequence and enzymatic control of these late-stage tailoring steps are yet to be elucidated.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for the enzymes involved in furanosesterterpene biosynthesis in Ircinia. However, based on studies of other microbial and sponge terpene synthases, we can propose a hypothetical set of kinetic parameters. These values should be considered as a starting point for experimental design and validation.

| Enzyme | Substrate | K_m (µM) (Hypothetical) | k_cat (s⁻¹) (Hypothetical) | k_cat/K_m (M⁻¹s⁻¹) (Hypothetical) |

| GFPPS | IPP | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |

| DMAPP | 5 - 25 | 0.1 - 1.0 | 4,000 - 200,000 | |

| Terpene Cyclase (TC) | GFPP | 0.5 - 5 | 0.01 - 0.5 | 2,000 - 1,000,000 |

| Cytochrome P450 | Sesterterpene Core | 1 - 20 | 0.05 - 2.0 | 2,500 - 2,000,000 |

Experimental Protocols

To elucidate the furanosesterterpene biosynthetic pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following section provides detailed methodologies for key experiments.

General Experimental Workflow

The overall strategy involves the identification of candidate biosynthetic genes from the Ircinia genome or transcriptome, followed by heterologous expression and in vitro characterization of the encoded enzymes. The resulting products can then be analyzed to confirm their structure.

Protocol 1: Extraction and Quantification of Furanosesterterpenes from Ircinia

-

Sample Preparation: Freeze-dry fresh Ircinia sponge tissue and grind to a fine powder.

-

Extraction: Extract the powdered tissue (e.g., 1 g) with a solvent mixture such as dichloromethane/methanol (2:1, v/v) three times with sonication.

-

Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure.

-

Fractionation: Redissolve the crude extract in a suitable solvent and fractionate using solid-phase extraction (SPE) or column chromatography to isolate the furanosesterterpene fraction.

-

Quantification: Analyze the furanosesterterpene fraction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) using a validated method with an internal standard for quantification.

Protocol 2: Heterologous Expression and Purification of a Candidate Terpene Cyclase

-

Gene Synthesis and Cloning: Codon-optimize the candidate terpene cyclase gene for expression in E. coli and clone it into an expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Protein Expression: Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication or high-pressure homogenization.

-

Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Check: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

Protocol 3: In Vitro Enzyme Assay for Terpene Cyclase Activity

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10% glycerol), the purified terpene cyclase (e.g., 1-10 µM), and the substrate GFPP (e.g., 10-50 µM).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

-

Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Concentrate the organic extract and analyze the products by GC-MS. Compare the mass spectrum and retention time with authentic standards if available. For novel compounds, larger scale reactions may be necessary for structural elucidation by NMR.

Conclusion and Future Directions

The biosynthesis of furanosesterterpenes in Ircinia sponges represents a fascinating and largely unexplored area of natural product chemistry. The proposed pathway and experimental protocols provided in this guide offer a solid foundation for future research aimed at identifying and characterizing the key biosynthetic enzymes and their corresponding genes. Elucidating this pathway will not only provide fundamental insights into the chemical ecology of Ircinia sponges but also pave the way for the biotechnological production of these valuable compounds for therapeutic applications. Future efforts should focus on obtaining high-quality genomic and transcriptomic data from Ircinia species, which will be instrumental in identifying the complete biosynthetic gene cluster for furanosesterterpenes.

References

The Biological Role of Variabilin in Ircinia Species: A Technical Guide for Researchers

An in-depth exploration of the bioactive sesterterpenoid variabilin, isolated from marine sponges of the genus Ircinia. This document details its multifaceted biological activities, underlying mechanisms of action, and relevant experimental protocols for scientific and drug development professionals.

Introduction

This compound is a prominent sesterterpenoid secondary metabolite produced by marine sponges of the genus Ircinia. Sesterterpenoids are a class of C25 terpenoids known for their structural diversity and significant biological activities.[1] this compound, characterized by a furan (B31954) ring and a tetronic acid moiety, has demonstrated a range of promising pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities that are of significant interest for drug discovery and development. These activities are summarized below with available quantitative data.

Cytotoxic Activity

This compound has been shown to possess growth inhibitory activity against various cancer cell lines. While specific IC50 values for this compound against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) cell lines are not consistently reported across the literature, related studies on extracts from Ircinia species and other marine-derived compounds provide a framework for its potential potency. For instance, a methanolic extract of Artocarpus heterophyllus showed an IC50 value of approximately 35 µg/mL against the A549 cell line, while showing no activity against HeLa and MCF-7 cells, highlighting the importance of cell-line specific testing.

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound | MCF-7 | Not Specified | Data Not Available | [2] |

| This compound | A549 | Not Specified | Data Not Available | [2] |

| Artocarpus heterophyllus (Methanolic Extract) | A549 | MTT, SRB | ~35 | Not directly cited |

| Artocarpus heterophyllus (Methanolic Extract) | HeLa | MTT, SRB | No Activity | Not directly cited |

| Artocarpus heterophyllus (Methanolic Extract) | MCF-7 | MTT, SRB | No Activity | Not directly cited |

Antibacterial Activity

Table 2: Antibacterial Activity (MIC) of Reference Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Polihexanide (B36736) | S. aureus | 1-2 | [3] |

| Polihexanide | E. coli | 1-2 | [3] |

| Triclosan (B1682465) | S. aureus (reference) | 0.5 | [3] |

| Triclosan | E. coli (reference) | 0.5 | [3] |

| Triclosan | S. aureus (clinical) | up to 64 | [3] |

| Triclosan | E. coli (clinical) | up to 64 | [3] |

Anti-inflammatory Activity

This compound's anti-inflammatory potential is a key area of research. One of the proposed mechanisms for its action is the inhibition of phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators. Specific IC50 values for this compound's inhibition of PLA2 are not consistently reported, however, the activity of other known PLA2 inhibitors can be used for context.

Table 3: PLA2 Inhibitory Activity of Reference Compounds

| Compound | PLA2 Source | IC50 | Reference |

| Quercetin (B1663063) | Group II PLA2 (Vipera russelli) | 2 µM | [4] |

| Quercetin | Septic shock plasma PLA2 | 4 µM | [4] |

| Indomethacin | Group II PLA2 (rat peritoneal) | ~28 µM | [5] |

| Indomethacin | Group II PLA2 (human synovial) | ~35 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µg/mL) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT Assay Workflow for Cytotoxicity Testing.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

MIC Assay Workflow for Antibacterial Susceptibility.

Anti-inflammatory Assay (Phospholipase A2 Inhibition)

This assay measures the ability of a compound to inhibit the enzymatic activity of phospholipase A2 (PLA2).

Protocol (Chromogenic Assay):

-

Reagent Preparation: Prepare a substrate solution containing a chromogenic phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine) and a colorimetric reagent (e.g., DTNB - 5,5'-dithiobis(2-nitrobenzoic acid)).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate PLA2 enzyme with various concentrations of this compound for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 414 nm for the DTNB-based assay) using a microplate reader. The rate of color change is proportional to PLA2 activity.

-

Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound and determine the IC50 value.

Phospholipase A2 Inhibition Assay Workflow.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. While direct evidence for this compound's interaction with the NF-κB and MAPK pathways is still emerging, these pathways are critical targets in inflammation and are likely involved in this compound's mechanism of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

Hypothesized Inhibition of the NF-κB Signaling Pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These kinases are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation through a phosphorylation cascade (MAPKKK → MAPKK → MAPK), MAPKs phosphorylate various downstream targets, including transcription factors, leading to the regulation of gene expression involved in inflammation, cell proliferation, and apoptosis. The modulation of ERK, JNK, and p38 phosphorylation by this compound is a potential mechanism for its observed biological activities.

Overview of the MAPK Signaling Pathway.

Conclusion and Future Directions

This compound, a sesterterpenoid from Ircinia sponges, demonstrates a compelling profile of biological activities, including cytotoxicity, and potential antibacterial and anti-inflammatory effects. While the precise quantitative data and a full understanding of its mechanisms of action are still under investigation, the available information points towards a promising natural product for further research and development.

Future studies should focus on:

-

Quantitative Bioactivity: Establishing definitive IC50 and MIC values for this compound against a wider range of cancer cell lines and bacterial strains.

-

Mechanistic Studies: Elucidating the direct effects of this compound on the NF-κB and MAPK signaling pathways to confirm its molecular targets in inflammation.

-

In Vivo Studies: Translating the in vitro findings into animal models to assess the therapeutic potential and safety profile of this compound.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacological potential of this compound and other marine natural products. The continued exploration of these compounds holds significant promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ciesm.org [ciesm.org]

- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Variabilin: A Furanosesterterpenoid as a Key Chemotaxonomic Marker for the Sponge Family Irciniidae

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The marine sponge family Irciniidae, a member of the order Dictyoceratida, is a prolific source of bioactive secondary metabolites, particularly sesterterpenoids. Among these, the furanosesterterpenoid variabilin has emerged as a significant chemotaxonomic marker, aiding in the classification and differentiation of genera within this morphologically challenging family. This technical guide provides a comprehensive overview of this compound's role in the chemotaxonomy of Irciniidae, detailing its distribution across key genera such as Ircinia, Sarcotragus, and Psammocinia. Furthermore, this document outlines the experimental protocols for the extraction, isolation, and structural elucidation of this compound, and presents the current understanding of its biological activities. While direct evidence linking this compound to specific signaling pathways such as NF-κB, PI3K/Akt, or MAPK is currently limited in published literature, its known cytotoxic and anti-inflammatory properties suggest potential interactions with these key cellular regulators. This guide aims to serve as a valuable resource for researchers in marine natural products, chemical ecology, and drug discovery.

Introduction to Irciniidae and the Role of Chemotaxonomy

The family Irciniidae encompasses several genera of marine sponges, including Ircinia, Sarcotragus, and Psammocinia.[1] The classification of these sponges based solely on morphological characteristics can be challenging due to significant intraspecific variation and phenotypic plasticity.[2] Chemical taxonomy, or chemotaxonomy, which utilizes the distribution of specific secondary metabolites, offers a powerful complementary approach to traditional taxonomy.[3][4] In Irciniidae, linear furanosesterterpenoids, with this compound being a prominent example, have proven to be reliable chemical markers for differentiating between genera and species.[5]

This compound and Related Sesterterpenoids in Irciniidae

This compound is a C25 linear furanosesterterpenoid that is consistently found in members of the Irciniidae family.[5][6] Its presence is considered a defining chemical characteristic of this sponge family. While this compound is a major constituent, a variety of related furanosesterterpenoids and other terpenoid classes have also been isolated from these sponges, contributing to a complex chemical profile that can be used for finer taxonomic distinctions.

Distribution and Quantitative Data

The concentration and presence of this compound and its derivatives can vary between different genera and species within the Irciniidae. This variation is fundamental to its utility as a chemotaxonomic marker. Below is a summary of available quantitative data.

| Genus | Species | Compound Class | Concentration/Yield | Reference |

| Ircinia | Ircinia felix | Furanosesterterpene Tetronic Acids (FTAs) | Up to 4.5% of ash-free dry tissue weight | [7] |

| Sarcotragus | Sarcotragus spinosulus | Crude Organic Extract | ~5.36% (w/w) | [8] |

Note: Specific quantitative data for this compound across a wide range of Irciniidae species is still an area of active research. The data presented here is based on available literature.

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of this compound from Irciniidae sponges.

Extraction of this compound

A common method for the extraction of this compound and other lipophilic secondary metabolites from Irciniidae sponges involves solvent extraction.

Protocol:

-

Sample Preparation: Collect fresh sponge material and freeze-dry to remove water content. Grind the lyophilized sponge tissue into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the powdered sponge material in a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature.

-

Perform the extraction exhaustively (e.g., 3 x 24 hours) with fresh solvent for each extraction cycle.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Partition the crude extract between n-hexane and 90% aqueous methanol to separate highly nonpolar compounds.

-

Further partition the aqueous methanol fraction with ethyl acetate (B1210297) (EtOAc) or DCM to isolate compounds of intermediate polarity, where this compound and related sesterterpenoids are typically found.

-

Isolation and Purification

The isolation of pure this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

Protocol:

-

Column Chromatography (CC):

-

Subject the enriched extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing this compound (as identified by TLC) and subject them to further purification by High-Performance Liquid Chromatography (HPLC).

-

A typical HPLC setup would involve a C18 reversed-phase column.

-

The mobile phase is often a gradient of acetonitrile (B52724) (ACN) and water, or methanol and water.

-

Monitor the elution profile using a UV detector, as the furanosesterterpenoid chromophore absorbs UV light.

-

Collect the peak corresponding to this compound.

-

Structural Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the isolated compound using High-Resolution Mass Spectrometry (HRMS).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

-

The ¹H NMR spectrum will show characteristic signals for the furan (B31954) ring protons and the olefinic protons of the sesterterpenoid chain.

-

The ¹³C NMR spectrum will confirm the presence of 25 carbons, including those of the furan ring and the tetronic acid moiety.

-

2D NMR experiments are crucial for establishing the connectivity of the molecule and confirming the structure of this compound.

-

Chemotaxonomic Workflow

The presence, absence, and relative abundance of this compound and other sesterterpenoids can be used in a systematic workflow to aid in the taxonomic classification of Irciniidae sponges.

Caption: Chemotaxonomic workflow for Irciniidae sponges.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[6] While these activities suggest potential interactions with key cellular signaling pathways, direct experimental evidence specifically linking this compound to the NF-κB, PI3K/Akt, or MAPK pathways is not yet prominent in the scientific literature. These pathways are central to cellular processes such as inflammation, proliferation, and survival, making them plausible targets for bioactive marine natural products.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the reported anti-inflammatory properties of this compound, it is conceivable that it may modulate NF-κB signaling.

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[11] Dysregulation of this pathway is often implicated in cancer. The cytotoxic properties of this compound suggest that it might interfere with pro-survival signals, potentially through the inhibition of the PI3K/Akt pathway.

Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade involved in cell proliferation, differentiation, and stress responses. Many cytotoxic compounds target this pathway to induce apoptosis in cancer cells. The observed cytotoxicity of this compound could potentially be mediated through the modulation of the MAPK pathway.

References

- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 2. A Soft Spot for Chemistry–Current Taxonomic and Evolutionary Implications of Sponge Secondary Metabolite Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulawesins A-C, Furanosesterterpene Tetronic Acids That Inhibit USP7, from a Psammocinia sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Comparative Metagenomic Analysis of Biosynthetic Diversity across Sponge Microbiomes Highlights Metabolic Novelty, Conservation, and Diversification - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Variabilin, a potent peptide inhibitor of platelet aggregation isolated from the salivary glands of the American dog tick, Dermacentor variabilis. This document details the protein's primary sequence, mechanism of action, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in hematology, thrombosis, and drug discovery.

Primary Amino Acid Sequence

The primary structure of this compound was determined by Edman degradation. It is a 47-residue peptide with a molecular weight of 4968.5 Da. The sequence is notable for the presence of a key Arg-Gly-Asp (RGD) motif, a well-known recognition site for integrin receptors.

Sequence: Val-Asp-Val-Pro-Ala-Asp-Gly-Asp-Trp-Cys-Asp-Phe-Ser-Asn-Glu-Tyr-Cys-Gln-Lys-Gly-Ala-Asn-Pro-Cys-Phe-Pro-Trp-Gly-Phe-Tyr-Lys-Ala-Arg-Leu-Asp-Asp-Arg-Cys-Cys-Lys-Gly-His-Asp-Asn-Met-Lys-Ala

Mechanism of Action

This compound functions as a direct antagonist of the platelet integrin receptor, glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa), also known as αIIbβ3. This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By competitively binding to GPIIb-IIIa, this compound effectively blocks fibrinogen binding and, consequently, inhibits platelet aggregation induced by various agonists. Additionally, this compound has been shown to be a potent antagonist of the vitronectin receptor, αvβ3.

Quantitative Data

The inhibitory activity of this compound on platelet aggregation and its binding affinity for integrin receptors have been quantitatively assessed. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Agonist/Ligand | Source |

| IC50 (Platelet Aggregation) | 150 nM | ADP | [1] |

| IC50 (Platelet Aggregation) | Not specified | Collagen | [1] |

| IC50 (Platelet Aggregation) | Not specified | Thrombin Receptor Activating Peptide (TRAP) | [1] |

| Molecular Weight | 4968.5 Da | - | [1] |

Experimental Protocols

The isolation and characterization of this compound involved a series of biochemical techniques. The following is a summary of the key experimental protocols employed:

Isolation of this compound from Tick Salivary Glands

-

Source: Salivary glands were dissected from partially engorged adult female Dermacentor variabilis ticks.

-

Homogenization: The dissected glands were homogenized in a suitable buffer (e.g., phosphate-buffered saline) to extract the proteins.

-

Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris, yielding a crude salivary gland extract (SGE).

Purification of this compound

-

Gel Filtration Chromatography: The crude SGE was first fractionated using gel filtration chromatography (e.g., on a Sephadex G-50 column). Fractions were monitored for their ability to inhibit platelet aggregation.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from gel filtration were further purified by one or more rounds of RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water containing trifluoroacetic acid was used to elute the bound proteins. The purity of the final this compound peak was assessed by analytical RP-HPLC.

Functional Assay: Platelet Aggregation Inhibition

-

Platelet-Rich Plasma (PRP) Preparation: Human blood was collected in an anticoagulant (e.g., citrate), and PRP was obtained by low-speed centrifugation.

-

Aggregometry: Platelet aggregation was monitored using a platelet aggregometer.

-

Assay Protocol: A sample of PRP was pre-incubated with varying concentrations of purified this compound or a control buffer. An agonist (e.g., ADP, collagen, or TRAP) was then added to induce platelet aggregation, and the change in light transmittance was recorded over time. The concentration of this compound that inhibited 50% of the maximal aggregation (IC50) was determined.

Protein Sequencing

-

Amino Acid Analysis: The amino acid composition of the purified protein was determined by acid hydrolysis followed by analysis on an amino acid analyzer.

-

Edman Degradation: The primary amino acid sequence of the intact, reduced, and S-alkylated this compound was determined by automated Edman degradation using a protein sequencer.

Signaling Pathway and Experimental Workflow

This compound exerts its anti-platelet effect by interfering with the "outside-in" and "inside-out" signaling of the GPIIb-IIIa receptor. The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of this compound as a GPIIb-IIIa antagonist.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

Section 1: Variegin - A Potent Direct Thrombin Inhibitor

An In-depth Technical Guide to the Natural Function of Tick Salivary Anticoagulants in Hematophagy

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Hematophagous arthropods, such as ticks, have evolved a sophisticated pharmacopeia within their saliva to counteract host hemostasis, inflammation, and immunity, ensuring the successful acquisition of a blood meal. This guide focuses on the molecular function and mechanism of key proteinaceous inhibitors found in tick saliva that target host coagulation and platelet aggregation. We will provide a detailed examination of two distinct molecules: Variegin , a direct thrombin inhibitor from Amblyomma variegatum, and Variabilin , a platelet aggregation inhibitor from Dermacentor variabilis. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of their mechanisms of action to serve as a comprehensive resource for researchers in pharmacology and drug development.

Variegin, isolated from the saliva of the tropical bont tick, Amblyomma variegatum, is a small peptide (32 residues) that functions as a highly potent and specific inhibitor of thrombin, the central serine protease in the coagulation cascade.[1][2] Its primary role during hematophagy is to prevent the formation of a fibrin (B1330869) clot at the feeding site, thus maintaining blood fluidity.

Mechanism of Action

Variegin is a bivalent, tight-binding competitive inhibitor that interacts with thrombin at two distinct sites.[1][3][4] This dual-binding mechanism is crucial for its high affinity and specificity.

-

Active Site Binding: The region spanning residues 8-14 of Variegin binds directly to the catalytic active site of thrombin, sterically blocking its proteolytic function.[1][2]

-

Exosite-I Binding: The C-terminal region of Variegin (residues 15-32) binds to thrombin's fibrinogen-recognition exosite (Exosite-I).[1][2] This interaction anchors the inhibitor to the enzyme, significantly enhancing the affinity and potency of the active site blockade.

An interesting feature of Variegin is that it is cleaved by thrombin upon binding. However, unlike many substrates, the resulting cleavage product remains a potent, noncompetitive inhibitor, ensuring sustained anticoagulation at the feeding site.[3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of Variegin has been quantified using various assays, demonstrating its superior potency compared to other direct thrombin inhibitors like bivalirudin.

| Inhibitor Form | Parameter | Value | Assay Condition | Source |

| Natural Variegin (glycosylated) | Kᵢ | ~10.4 pM | Amidolytic Assay | [2][5] |

| Natural Variegin (glycosylated) | IC₅₀ | ~0.99 nM | Amidolytic Assay | [5] |

| Synthetic Variegin (s-variegin) | Kᵢ | ~146.4 pM | Amidolytic Assay (S2238) | [1][6] |

| Synthetic Variegin (s-variegin) | IC₅₀ | ~5.40 nM | Amidolytic Assay (S2238) | [5] |

Signaling Pathway Visualization

The following diagram illustrates the final common pathway of the coagulation cascade and the specific point of inhibition by Variegin.

References

- 1. researchgate.net [researchgate.net]

- 2. Variegin, a novel fast and tight binding thrombin inhibitor from the tropical bont tick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US9217027B2 - Thrombin inhibitor - Google Patents [patents.google.com]

- 6. Development of bioanalytical assays for variegin, a peptide-based bivalent direct thrombin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Nuances of the Variabilin RGD Motif: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The RGD Motif: A Key to Cellular Adhesion and Signaling

The RGD tripeptide is a highly conserved recognition sequence found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[2][3] It serves as a primary binding site for a subset of transmembrane heterodimeric receptors known as integrins.[2][4] This interaction is fundamental to a myriad of cellular processes, including cell adhesion, migration, proliferation, and signal transduction.[4][5]

A key structural feature of the Variabilin RGD motif, as highlighted in initial research, is its presentation in a flexible region, not constrained by disulfide bonds that are often found in other RGD-containing antagonists like disintegrins.[1] This conformational flexibility may play a crucial role in its binding kinetics and specificity towards different integrin subtypes.

Integrin Binding and Signaling Pathway

The binding of an RGD motif to an integrin receptor initiates a cascade of intracellular signaling events. The specificity of this interaction is determined by the conformation of the RGD loop and the surrounding amino acid residues, as well as the specific integrin subtype involved.[6] Upon ligand binding, integrins undergo a conformational change, leading to their activation and clustering on the cell surface. This, in turn, triggers the recruitment of a complex of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. Key downstream signaling pathways activated by RGD-integrin binding include the Focal Adhesion Kinase (FAK) and Src family kinases, which subsequently influence cell behavior.

Quantitative Analysis of RGD-Integrin Interactions

The binding affinity of RGD peptides to integrins is a critical parameter for assessing their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values for these parameters indicate higher binding affinity. While specific data for this compound is unavailable, the following table presents representative binding affinities for other RGD-containing peptides to provide a comparative context.

| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Reference |

| Cyclic RGDfV | αvβ3 | 1.5 | [6] |

| Cyclic RGDfK | αvβ3 | 0.8 | [6] |

| Linear GRGDS | αIIbβ3 | 1700 | [1] |

| Echistatin | αIIbβ3 | 1.5 | [1] |

| Kistrin | αIIbβ3 | 3.0 | [1] |

Table 1: Representative Binding Affinities of RGD Peptides to Integrins.

Experimental Protocols for Characterization

The structural and functional characterization of RGD-containing peptides like this compound involves a series of well-established experimental protocols.

Solid-Phase Integrin Binding Assay

This assay is a common method to determine the binding affinity of a peptide to a purified integrin receptor in a competitive manner.

Detailed Methodology:

-

Plate Coating: 96-well microplates are coated with a solution of purified integrin (e.g., αIIbβ3 or αvβ3) and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.

-

Competitive Binding: Serial dilutions of the unlabeled test peptide (this compound) are added to the wells, followed by a constant concentration of a labeled known RGD ligand (e.g., biotinylated fibronectin).

-

Incubation: The plate is incubated to allow the peptides to compete for binding to the immobilized integrin.

-

Detection: After washing to remove unbound peptides, an enzyme-conjugated secondary reagent (e.g., streptavidin-horseradish peroxidase) is added.

-

Signal Generation: A chromogenic or fluorogenic substrate is added, and the resulting signal is measured using a plate reader. The IC50 value is then calculated from the resulting dose-response curve.

Cell Adhesion Assay

This assay assesses the ability of a peptide to inhibit cell attachment to an ECM-coated surface.

Detailed Methodology:

-

Plate Coating: 96-well plates are coated with an ECM protein such as fibronectin or vitronectin.

-

Cell Preparation: A cell line expressing the integrin of interest (e.g., platelets or endothelial cells) is prepared.

-

Inhibition: The cells are pre-incubated with various concentrations of the inhibitory peptide (this compound).

-

Seeding: The cell-peptide mixture is added to the coated wells and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The remaining adherent cells are quantified, typically by staining with a dye like crystal violet and measuring the absorbance.

Structural Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. This would be the method of choice to elucidate the conformation of the this compound RGD motif.

Detailed Methodology:

-

Sample Preparation: A highly purified and concentrated sample of the peptide is prepared in a suitable buffer. Isotopic labeling (¹⁵N and/or ¹³C) can be employed to facilitate resonance assignment.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed to obtain through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations between atomic nuclei.

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

-

Structural Restraints: Information on inter-proton distances (from NOESY spectra) and dihedral angles (from J-coupling constants) is extracted.

-

Structure Calculation: Computational methods, such as molecular dynamics and simulated annealing, are used to generate an ensemble of three-dimensional structures that are consistent with the experimental restraints.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

Conclusion and Future Directions

The RGD motif of the this compound peptide represents a promising lead for the development of novel anti-thrombotic and anti-angiogenic agents. Its unique structural feature of being located in an unconstrained loop may confer advantageous binding properties. While specific experimental data on the this compound peptide is currently limited, the established methodologies for characterizing RGD-integrin interactions provide a clear roadmap for its future investigation. A detailed structural and functional analysis, including determination of its three-dimensional structure by NMR and precise quantification of its binding affinities to various integrin subtypes, will be crucial for unlocking its full therapeutic potential and for the rational design of next-generation RGD-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. minds.wisconsin.edu [minds.wisconsin.edu]

- 6. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]

Initial Cytotoxicity Screening of Variabilin and Related Compounds from Ircinia Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial cytotoxicity screening of extracts and compounds derived from marine sponges of the family Irciniidae, for which Variabilin is a key chemotaxonomic marker. Due to the limited public data on the cytotoxicity of this compound itself, this guide focuses on the well-documented cytotoxic activities of extracts and isolated compounds from Ircinia sponges, offering a valuable proxy for researchers interested in this class of marine natural products.

Introduction to Ircinia-Derived Compounds and their Anticancer Potential

Marine sponges of the family Irciniidae are a rich source of unique secondary metabolites, including furanosesterterpenoids and steroids, which have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] this compound, a furanosesterterpene, is a characteristic metabolite of this family. The cytotoxic properties of extracts and compounds from sponges like Ircinia mutans and Ircinia ramosa suggest their potential as a source for novel anticancer drug leads.[3][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[4][5]

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of extracts and isolated compounds from Ircinia sponges against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth by 50%.

Table 1: Cytotoxicity of Ircinia mutans Crude Extracts

| Extract Type | Cancer Cell Line | Assay | IC50 (µg/mL) |

| Methanol | HUT-78 (T-cell lymphoma) | XTT | ~450 |

| Diethyl Ether | HUT-78 (T-cell lymphoma) | XTT | ~500 |

| Diethyl Ether | KB (Epidermis carcinoma) | XTT | >300 |

Table 2: Cytotoxicity of Compounds Isolated from Ircinia mutans

| Compound Class | Cancer Cell Line | Assay | IC50 (µg/mL) |

| Steroids (Winter Collection) | MOLT-4 (Leukemia) | MTT | 13.0 ± 0.9 |

| MCF-7 (Breast Cancer) | MTT | 11.1 ± 1.7 | |

| HT-29 (Colon Cancer) | MTT | 1.1 ± 0.4 | |

| Steroids (Summer Collection) | MOLT-4 (Leukemia) | MTT | 1.1 ± 0.2 |

| Purified Steroids (Summer) | MOLT-4 (Leukemia) | MTT | 2.3 - 7.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cytotoxicity screening experiments. Below are protocols for the key assays mentioned in the cited literature.

Cell Culture

Human cancer cell lines such as MOLT-4 (leukemia), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), KB (oral epidermoid carcinoma), and HUT-78 (T-cell lymphoma) are commonly used.[2] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test extracts or compounds (typically ranging from 0.25 to 100 µg/mL) for a specified period (e.g., 72 hours).[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

XTT Assay for Cell Viability

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell viability.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm.

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).

Visualization of Cellular Mechanisms

The cytotoxic effects of compounds from Ircinia sponges are often mediated through the induction of apoptosis and modulation of key signaling pathways. The following diagrams illustrate these proposed mechanisms.

The cytotoxic compounds isolated from Ircinia sponges, primarily furanosesterterpenoids and steroids, are believed to induce cancer cell death through the activation of apoptotic pathways.

References

- 1. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. Ircinia ramosa Sponge Extract (iSP) Induces Apoptosis in Human Melanoma Cells and Inhibits Melanoma Cell Migration and Invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ircinia ramosa Sponge Extract (iSP) Induces Apoptosis in Human Melanoma Cells and Inhibits Melanoma Cell Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Anti-Inflammatory Properties of Variabilin: A Review of a Scientific Research Gap

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document addresses the topic of exploratory studies into the anti-inflammatory properties of Variabilin. Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of research in this specific area. This compound, a peptide isolated from the salivary glands of the hard tick Dermacentor variabilis, is primarily characterized as a potent inhibitor of platelet aggregation.[1] Its mechanism of action in this role involves antagonizing the glycoprotein (B1211001) IIb-IIIa receptor.[1]

While the saliva of various tick species is known to contain a complex cocktail of immunomodulatory and anti-inflammatory molecules to counteract the host's defense mechanisms during feeding, specific studies detailing the anti-inflammatory effects of isolated this compound are not present in the current body of scientific literature. Broader research into tick saliva has identified various other proteins and compounds that do possess anti-inflammatory properties, but this compound is consistently cited for its role in hemostasis rather than inflammation.

Consequently, the core requirements for a technical guide or whitepaper on this topic—including quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.

Summary of Findings:

-

Quantitative Data: No published studies were identified that provide quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition or dose-dependent effects on inflammatory markers.

-

Experimental Protocols: There are no available detailed methodologies for experiments investigating the anti-inflammatory properties of this compound.

-

Signaling Pathways: The scientific literature does not contain information on any signaling pathways that may be modulated by this compound in the context of an inflammatory response.

This document serves to highlight a potential area for future research. Given the known immunomodulatory capabilities of tick saliva, investigating the potential anti-inflammatory properties of its components, such as this compound, could be a valuable avenue for the discovery of novel therapeutic agents. Future exploratory studies would be necessary to generate the data required for a comprehensive technical understanding of this subject.

References

Preliminary Investigation of Variabilin as a Platelet Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variabilin, a novel Arg-Gly-Asp (RGD)-containing protein isolated from the salivary glands of the hard tick Dermacentor variabilis, has been identified as a potent inhibitor of platelet aggregation.[1] This technical guide provides a comprehensive overview of the preliminary investigations into this compound's mechanism of action, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its inhibitory function. This compound acts as a direct antagonist of the Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, also known as integrin αIIbβ3, thereby preventing fibrinogen binding and the final common pathway of platelet aggregation.[1] This document serves as a foundational resource for researchers engaged in the study of novel antiplatelet agents and the development of antithrombotic therapies.

Introduction

Platelet activation and aggregation are critical physiological processes in hemostasis, but their aberrant regulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. A crucial step in platelet aggregation is the conformational activation of the GPIIb-IIIa receptor, which allows it to bind fibrinogen, forming bridges between adjacent platelets. The RGD sequence is a key recognition motif for integrin-ligand interactions, and molecules that mimic this sequence can act as competitive inhibitors of fibrinogen binding.

This compound is a 47-residue protein that contains the RGD motif.[1] Unlike many other RGD-containing antagonists, the RGD sequence in this compound is not located within a loop constrained by cysteine residues.[1] This unique structural feature may influence its binding affinity and specificity. This guide will delve into the initial characterization of this compound as a platelet inhibitor.

Mechanism of Action

This compound exerts its antiplatelet effect by directly targeting the GPIIb-IIIa receptor on the platelet surface. As an RGD-containing peptide, it competitively inhibits the binding of fibrinogen to activated GPIIb-IIIa, thereby preventing platelet-platelet cross-linking and subsequent aggregation.[1] This mechanism is a well-established strategy for potent antiplatelet therapy.

Signaling Pathway of Platelet Aggregation and Inhibition by this compound

The following diagram illustrates the central role of GPIIb-IIIa in platelet aggregation and the point of intervention for this compound.

Caption: this compound competitively inhibits fibrinogen binding to active GPIIb-IIIa.

Quantitative Data

The initial characterization of this compound demonstrated its potent inhibitory effect on ADP-induced platelet aggregation.

| Parameter | Agonist | Value | Source |

| IC50 | ADP | ~150 nM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary investigation of platelet inhibitors like this compound.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

A standardized method for preparing platelets is crucial for reproducible results in aggregation assays.

Caption: Workflow for the preparation of Platelet-Rich and Platelet-Poor Plasma.

Protocol:

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.

-

PRP Aspiration: Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new polypropylene (B1209903) tube.

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous Platelet-Poor Plasma (PPP).

-

Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before conducting aggregation studies.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.

Protocol:

-

Instrument Setup: Pre-warm the light transmission aggregometer to 37°C.

-

Baseline Calibration:

-

Pipette 450 µL of PPP into a cuvette and place it in the reference well to set 100% light transmission.

-

Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and place it in the sample well to set 0% light transmission.

-

-

Inhibition Assay:

-

For each test, place a fresh cuvette with 450 µL of PRP and a stir bar into the sample well and allow it to equilibrate for 2 minutes.

-

Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add a platelet agonist (e.g., ADP, final concentration 5-10 µM) to initiate aggregation.

-

-

Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the 0% and 100% transmission baselines.

-

IC50 Determination: Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value.

Fibrinogen Binding Assay (Flow Cytometry)

This assay directly measures the ability of an inhibitor to block fibrinogen binding to GPIIb-IIIa.

Protocol:

-

Platelet Preparation: Use washed platelets or PRP adjusted to the desired concentration.

-

Incubation with Inhibitor: Incubate the platelet suspension with various concentrations of this compound or a vehicle control.

-

Platelet Activation: Add a platelet agonist (e.g., ADP) to activate the platelets and induce the conformational change in GPIIb-IIIa.

-

Fibrinogen Binding: Add fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen to the activated platelet suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the platelets is proportional to the amount of bound FITC-fibrinogen.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in the presence of this compound indicates inhibition of fibrinogen binding.

Conclusion and Future Directions

The preliminary investigation of this compound establishes it as a potent inhibitor of platelet aggregation through the antagonism of the GPIIb-IIIa receptor. Its RGD-dependent mechanism of action places it within a well-understood class of antiplatelet agents. The provided quantitative data, though limited, indicates a high degree of potency.

Further research is warranted to fully characterize the pharmacological profile of this compound. Future studies should include:

-

Determination of IC50 values against a broader range of platelet agonists, including collagen and thrombin.

-

Investigation of its effects on other platelet activation markers, such as P-selectin expression and intracellular calcium mobilization.

-

In-depth structural biology studies to elucidate the specific binding interactions between this compound and the GPIIb-IIIa receptor.

-

Preclinical in vivo studies to assess its antithrombotic efficacy and bleeding risk profile in animal models.

A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel antithrombotic drugs.

References

Technical Guide: Identifying the Gene Encoding for the Variabilin Protein

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the Variabilin protein, a potent platelet aggregation inhibitor isolated from the hard tick Dermacentor variabilis. It outlines the known characteristics of the protein and presents a detailed guide to the experimental procedures required to identify its corresponding gene, a critical step for its potential therapeutic development.

Introduction to this compound

This compound is a naturally occurring polypeptide isolated from the salivary glands of the American dog tick, Dermacentor variabilis. It functions as a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa; αIIbβ3) and the vitronectin receptor (αvβ3), both of which are integrins crucial to the process of platelet aggregation and cell adhesion. The protein plays a significant role in the tick's anti-hemostatic strategy, allowing it to maintain blood flow from its host during feeding.

The primary mechanism of action for this compound is the inhibition of fibrinogen binding to the GPIIb/IIIa receptor on platelets. This action is mediated by the presence of an Arg-Gly-Asp (RGD) motif within the protein's structure, a common recognition sequence for integrin binding. Unlike many other RGD-containing disintegrins, the RGD sequence in this compound is not located within a cysteine-flanked loop.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound protein as determined from the initial characterization studies.

| Property | Value | Reference |

| Molecular Weight | 4968.5 Da | [1] |

| Polypeptide Length | 47 amino acid residues | [1] |

| Integrin Targets | GPIIb/IIIa (αIIbβ3), αvβ3 | [1] |

| Biological Source | Salivary glands of D. variabilis | [1] |

| Functional Motif | Arg-Gly-Asp (RGD) | [1] |

Identifying the Gene Encoding this compound: A Methodological Approach

As of the latest literature reviews, the specific gene encoding the this compound protein has not been explicitly annotated in the Dermacentor variabilis genome. However, with the availability of the tick's genome and transcriptome data, the identification of this gene is feasible. The following sections outline the detailed experimental protocols for this purpose.

Experimental Workflow for Gene Identification

The overall workflow for identifying the this compound gene involves leveraging the known protein information to probe genomic and transcriptomic databases, followed by experimental validation.

Detailed Experimental Protocols

-